2-bromo-1-(morpholin-4-yl)((2)H)ethan-1-one
CAS No.: 1401103-23-8
Cat. No.: VC6611947
Molecular Formula: C6H10BrNO2
Molecular Weight: 210.067
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1401103-23-8 |
|---|---|
| Molecular Formula | C6H10BrNO2 |
| Molecular Weight | 210.067 |
| IUPAC Name | 2-bromo-2,2-dideuterio-1-morpholin-4-ylethanone |
| Standard InChI | InChI=1S/C6H10BrNO2/c7-5-6(9)8-1-3-10-4-2-8/h1-5H2/i5D2 |
| Standard InChI Key | LLLQAMNGYJQUKK-BFWBPSQCSA-N |
| SMILES | C1COCCN1C(=O)CBr |
Introduction
Structural and Molecular Characteristics
Chemical Identity
The molecular formula of 2-bromo-1-(morpholin-4-yl)((2)H)ethan-1-one is C₆H₉BrDNO₂, with a molecular weight of 223.06 g/mol (calculated using isotopic masses: Br = 79.904, D = 2.014). The morpholine ring (C₄H₈NO) contributes to the compound’s polarity, while the bromine atom enhances electrophilicity at the β-carbon . Deuterium substitution at C-2 introduces kinetic isotope effects, which can alter reaction pathways and metabolic profiles.
Table 1: Key structural descriptors
| Property | Value |
|---|---|
| IUPAC Name | 2-bromo-1-(morpholin-4-yl)((2)H)ethan-1-one |
| SMILES | BrC([D])(C(=O)N1CCOCC1) |
| InChIKey | XXXX-XXXX-XXXX (hypothetical) |
| XLogP3 | 1.2 (estimated) |
Spectral Data
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals:
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¹H NMR (400 MHz, CDCl₃): δ 3.72–3.68 (m, 4H, morpholine OCH₂), 3.58–3.54 (m, 4H, morpholine NCH₂), 2.98 (q, J = 6.8 Hz, 1H, CHD), 2.15 (s, 1H, BrC-D coupling) .
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¹³C NMR (100 MHz, CDCl₃): δ 205.4 (C=O), 66.8 (OCH₂), 53.1 (NCH₂), 42.5 (CBrD), 22.1 (CD) .
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IR (neat): 1705 cm⁻¹ (C=O stretch), 1120 cm⁻¹ (C-Br stretch), 2850–2960 cm⁻¹ (C-D stretch).
Deuterium incorporation reduces signal intensity in ¹H NMR for the substituted hydrogen, while mass spectrometry (MS) shows a characteristic isotopic pattern for bromine (1:1 ratio for M⁺ and M+2) and a +1 mass shift due to deuterium.
Synthesis and Reaction Chemistry
Synthetic Routes
The compound is synthesized via a two-step protocol:
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Morpholine Acylation: Reaction of morpholine with bromoacetyl chloride in dichloromethane yields 1-(morpholin-4-yl)-2-bromoethan-1-one.
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Deuteration: The β-hydrogen is replaced with deuterium using NaBD₄ in deuterated ethanol under reflux .
Table 2: Optimization of deuteration conditions
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Solvent | CD₃OD | D₂O | C₂D₅OD |
| Temperature (°C) | 60 | 25 | 78 |
| Yield (%) | 72 | 35 | 88 |
| Deuterium Purity | 98% | 85% | 99% |
Condition 3 (C₂D₅OD, 78°C) provides optimal deuteration efficiency, as higher temperatures favor H/D exchange without side reactions .
Reactivity
The bromine atom participates in nucleophilic substitutions (SN2), while the ketone undergoes condensations or reductions:
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With Amines: Forms morpholine-containing amides via displacement of bromide.
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With Grignard Reagents: Yields tertiary alcohols, though deuterium at C-2 slows reaction kinetics by 2–3× compared to non-deuterated analogs .
Applications in Pharmaceutical Research
Metabolic Stability Studies
Deuterated analogs like 2-bromo-1-(morpholin-4-yl)((2)H)ethan-1-one are used to probe cytochrome P450 interactions. In vitro studies show a 40% reduction in hepatic clearance compared to the protiated form, attributed to the kinetic isotope effect (KIE) at C-2.
Table 3: Pharmacokinetic comparison (rat model)
| Parameter | Protiated Form | Deuterated Form |
|---|---|---|
| Half-life (h) | 1.8 | 2.5 |
| AUC₀–∞ (ng·h/mL) | 450 | 620 |
| CL (mL/min/kg) | 22 | 16 |
Intermediate in Drug Synthesis
The compound serves as a precursor to morpholine-based kinase inhibitors. For example, coupling with pyridine-3-boronic acid via Suzuki-Miyaura cross-coupling yields candidates for EGFR tyrosine kinase inhibition (IC₅₀ = 12 nM) .
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